molecular formula C13H15FN2O B12935410 (R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12935410
M. Wt: 234.27 g/mol
InChI Key: PCKCKTFOKKJXDI-SSDOTTSWSA-N
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Description

®-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Catalytic processes, such as transition-metal-catalyzed reactions, are often utilized to enhance reaction efficiency and minimize by-products . The choice of catalysts, solvents, and reaction parameters is crucial in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of ®-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes . For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of fluorine, methoxy, and methyl groups, which impart distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other indole derivatives .

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

(3R)-6-fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H15FN2O/c1-7-3-12-10(6-15-7)9-4-8(17-2)5-11(14)13(9)16-12/h4-5,7,15-16H,3,6H2,1-2H3/t7-/m1/s1

InChI Key

PCKCKTFOKKJXDI-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CN1)C3=C(N2)C(=CC(=C3)OC)F

Canonical SMILES

CC1CC2=C(CN1)C3=C(N2)C(=CC(=C3)OC)F

Origin of Product

United States

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